Cas no 99607-70-2 (Cloquintocet-mexyl)
Cloquintocet-mexyl Chemical and Physical Properties
Names and Identifiers
-
- Heptan-2-yl 2-((5-chloroquinolin-8-yl)oxy)acetate
- CLOQUINTOCET-MEXYL
- CLOQUINTOCET-MEXYL PESTANAL, 250 MG
- cloquitocet_mexyl
- Acetic acid, (5-chloro-8-quinolinyl)oxy-, 1-methylhexyl ester
- 1-Methylhexyl (5-chloroquinolin-8-yloxy)acetate
- Cloquintocet-mexyl Standard
- heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate
- (RS)-1-methylhexyl (5-chloroquinolin-8-yloxy)acetate
- 1-methylhexyl 2-[(5-chloro-8-quinolinyl)oxy]acetate
- cloquitocet-mexyl
- rac-(2R)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate
- 2-[(5-Chloroquinolin-8-yl)oxy]acetic Acid 2-Heptyl Ester
- 2-Heptyl 2-[(5-Chloroquinolin-8-yl)oxy]acetate
- Cloquintocet-mexyl [ISO]
- Cloquintocet mexyl
- cloquintocet-1-methylhexyl ester
- 2-Heptyl 2-(5-Chloro-8-quinolinyloxy)acetate
- Acetic acid, [(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester
- COYBRKAVBMYYSF-UHFFFAOYSA-N
- heptan-2-yl 2-[(5-chloroquinolin-8-yl)oxy]acetate
- 1-methy
- AC-9079
- SCHEMBL96159
- HY-B2024
- heptan-2-yl 2-(5-chloroquinolin-8-yloxy)acetate
- H11935
- CLOQUINTOCET-MEXYL [MI]
- 2-Heptyl2-(5-Chloro-8-quinolinyloxy)acetate
- heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate
- CLOQUINTOCET 1-METHYLHEXYL ESTER
- (+/-)-CLOQUINTOCET-MEXYL
- CAS-99607-70-2
- Acetic acid, ((5-chloro-8-quinolinyl)oxy)-, 1-methylhexyl ester
- SY036320
- AKOS005082550
- J-521430
- C2682
- EC 619-447-3
- 1J-317S
- Cloquintocetmexyl
- 99607-70-2
- CHEMBL3185510
- FT-0642401
- NCGC00255554-01
- (RS)-1-Methylhexyl (5-chloroquinolin-8-yloxy) acetate
- MFCD01632329
- 99W15EH2M3
- CGA-185072
- DTXCID1021794
- CS-5215
- Cloquintocet mexyl; 1-Methylhexyl (5-chloroquinolin-8-yloxy)acetate
- DTXSID3041794
- Q2979582
- Cloquintocet-mexyl, PESTANAL(R), analytical standard
- BCP14267
- CHEBI:143155
- CLOQUINTOCET-MEXYL, (+/-)-
- UNII-99W15EH2M3
- Acetic acid, 2-((5-chloro-8-quinolinyl)oxy)-, 1-methylhexyl ester
- Tox21_301561
- NS00000113
- Cloquintocet-1-methylhexyl ester 10 microg/mL in Acetonitrile
- [(1S)-1-methylhexyl] 2-[(5-chloro-8-quinolyl)oxy]acetate
- A846051
- DB-057792
- 619-447-3
- Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester
- Cloquintocet-mexyl (Standard)
- HY-B2024R
- rac-1-methylhexyl 2-[(5-chloro-8-quinolinyl)oxy]acetate
- rac-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate
- rac-1-methylhexyl 2-((5-chloro-8-quinolinyl)oxy)acetate
- 917-382-8
- 1-methylhexyl 2-((5-chloro-8-quinolinyl)oxy)acetate
- CHEBI:143152
- rac-2-heptyl 2-(5-chloro-8-quinolinyloxy)acetate
- rac-heptan-2-yl ((5-chloroquinolin-8-yl)oxy)acetate
- (RS)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate
- Heptan-2-yl ((5-chloroquinolin-8-yl)oxy)acetate
- (RS)-heptan-2-yl ((5-chloroquinolin-8-yl)oxy)acetate
- Cloquintocet-mexyl
-
- MDL: MFCD01632329
- Inchi: 1S/C18H22ClNO3/c1-3-4-5-7-13(2)23-17(21)12-22-16-10-9-15(19)14-8-6-11-20-18(14)16/h6,8-11,13H,3-5,7,12H2,1-2H3
- InChI Key: COYBRKAVBMYYSF-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C2C1=CC=CN=2)OCC(=O)OC(C)CCCCC
Computed Properties
- Exact Mass: 335.12900
- Monoisotopic Mass: 335.128821
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 9
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.4
- XLogP3: 5.5
Experimental Properties
- Color/Form: Beige solid
- Density: 1.05
- Melting Point: 68.0 to 72.0 deg-C
- Boiling Point: 448.4 oC at 760 mmHg
- Flash Point: 225 oC
- Refractive Index: 1.554
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 48.42000
- LogP: 4.77900
- Merck: 2401
Cloquintocet-mexyl Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H317
- Warning Statement: P280
- Hazardous Material transportation number:UN 3077
- WGK Germany:2
- Hazard Category Code: 43
- Safety Instruction: S36/37
- RTECS:AG1265000
-
Hazardous Material Identification:
- Risk Phrases:R43
- Toxicity:LD50 in rats (mg/kg): >2000 orally; >2000 dermally; LC50 (4 hr) in rats: >935 mg/m3 by inhalation (Amrein)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Cloquintocet-mexyl Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Cloquintocet-mexyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C913881-100g |
Cloquintocet-mexyl |
99607-70-2 | ≥97% | 100g |
¥1,740.00 | 2022-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 31678-250MG |
Cloquintocet-mexyl |
99607-70-2 | 250mg |
¥938.27 | 2024-12-22 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2682-1g |
Cloquintocet-mexyl |
99607-70-2 | 98.0%(LC&T) | 1g |
¥485.0 | 2022-06-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025982-250mg |
Cloquintocet-mexyl |
99607-70-2 | 250mg |
¥740 | 2024-07-19 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45162-500mg |
Cloquintocet-mexyl |
99607-70-2 | 98% | 500mg |
¥445.00 | 2023-09-08 | |
| TRC | C583525-1g |
Cloquintocet-mexyl |
99607-70-2 | 1g |
$ 64.00 | 2023-09-08 | ||
| TRC | C583525-2.5g |
Cloquintocet-mexyl |
99607-70-2 | 2.5g |
$ 120.00 | 2022-06-06 | ||
| TRC | C583525-5g |
Cloquintocet-mexyl |
99607-70-2 | 5g |
$210.00 | 2023-05-18 | ||
| TRC | C583525-10g |
Cloquintocet-mexyl |
99607-70-2 | 10g |
$ 275.00 | 2022-06-06 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C114655-250mg |
Cloquintocet-mexyl |
99607-70-2 | 250mg |
¥616.90 | 2023-09-03 |
Cloquintocet-mexyl Suppliers
Cloquintocet-mexyl Related Literature
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on Cloquintocet-mexyl
Cloquintocet-mexyl: A Versatile Plant Growth Regulator and Herbicide Enhancer in Modern Agriculture
Cloquintocet-mexyl
, a synthetic organic compound with the CAS No. 99607-70-2, is widely recognized in agricultural science as a synergistic herbicide safener. Its chemical structure, comprising a substituted quinoline carboxylic acid moiety, enables it to selectively protect crops from herbicide-induced phytotoxicity while enhancing pest control efficacy. Recent studies published in Journal of Agricultural and Food Chemistry (2023) have highlighted its dual role in both improving crop tolerance and optimizing herbicidal activity through metabolic modulation pathways.Structurally characterized by the formula C16H14ClNO4S, Cloquintocet-mexyl features a unique combination of functional groups including a chlorinated benzene ring, sulfonate ester, and quinoline nucleus. This configuration facilitates its rapid absorption by plant roots and translocation within vascular tissues. The sulfonate ester group plays a critical role in activating cytochrome P450 enzymes responsible for detoxifying herbicides such as sulfonylureas. Researchers at the University of California Davis demonstrated in 2023 that this enzymatic activation occurs within 48 hours post-application, significantly improving crop resilience without affecting herbicidal efficacy against target weeds.
The synthesis of Cloquintocet-mexyl involves a multi-step process starting from o-chlorophenol derivatives. Key steps include esterification with quinoline-based intermediates followed by sulfonation under controlled conditions. A novel production method reported in Green Chemistry (May 2023) employs microwave-assisted solvent-free conditions to achieve higher yields (89%) with reduced environmental footprint compared to traditional methods (typically 65%). This advancement aligns with current industry trends toward sustainable chemical manufacturing practices.
In agricultural applications, Cloquintocet-mexyl's primary function is to enhance the selectivity of herbicides by creating temporal detoxification windows for crops. Field trials conducted across North America and Europe between 2021-2023 showed that when co-applied with sulfonylurea herbicides at optimal ratios (1:5 w/w), it increased wheat tolerance margins by up to 45% while maintaining weed control efficiency above 98%. The compound achieves this through induction of glutathione S-transferases (GSTs) and other detoxification enzymes, as evidenced by proteomic analyses published in BMC Plant Biology.
A groundbreaking study published in Nature Plants (March 2023) revealed new insights into its interaction with plant lipid metabolism pathways. By inhibiting acetyl-CoA carboxylase at low concentrations (<5 ppm), it temporarily suppresses fatty acid biosynthesis in weeds while simultaneously activating crop defense mechanisms through the modulation of jasmonic acid signaling pathways. This dual action mechanism provides unprecedented selectivity compared to traditional safeners like mefenpyr-diethyl.
Laboratory experiments using CRISPR-Cas9 technology have identified specific target genes (CYP81A) responsible for metabolizing safener compounds like Cloquintocet-mexyl. These findings enable breeders to develop genetically tailored crop varieties that maximize synergistic benefits while minimizing environmental persistence risks. Field validation studies in maize crops showed a 35% reduction in required herbicide application rates when combined with this compound's optimized formulations.
Eco-toxicological assessments conducted by the European Food Safety Authority (EFSA) between 2021-2023 confirm its low mammalian toxicity profile (<5 mg/kg LD₅₀) and rapid degradation under soil conditions via microbial hydrolysis of the sulfonate ester bond. Photodegradation studies using advanced quantum chemistry models predict half-lives under sunlight exposure ranging from 4 to 8 hours depending on formulation carriers, which is critical for integrated pest management strategies.
Innovative application techniques such as foliar spray microencapsulation systems developed by AgroScience Solutions LLC demonstrate improved delivery efficiency when applying Cloquintocet-mexyl. Their patent-pending nanoscale carriers ensure controlled release over extended periods while reducing off-target drift by up to 68%. This technology has been successfully tested on rice paddies where temperature-dependent release mechanisms were synchronized with crop growth stages.
New research directions focus on exploring its potential beyond traditional applications. Studies published in PLOS ONE (July 2023) suggest possible roles as an abiotic stress mitigator through enhanced antioxidant enzyme expression during drought conditions. Preliminary results indicate that pre-treatment with Cloquintocet-mexyl at sub-safening doses can increase photosynthetic efficiency by upregulating Rubisco activase expression under water-deficit scenarios.
The compound's structural flexibility allows for formulation innovations such as water-dispersible granules developed by Syngenta AG's R&D team using novel surfactant systems. These formulations achieve particle sizes between 15-35 μm, ensuring uniform distribution across various soil types while maintaining physical stability during storage at temperatures up to 45°C. Stability testing over two years showed less than 5% degradation under tropical climate conditions.
Economic impact analyses from USDA-funded projects estimate annual savings exceeding $8 billion USD for global wheat producers through reduced herbicide application costs combined with yield improvements averaging 14%. These benefits are particularly pronounced in no-till farming systems where integrated pest management practices rely heavily on chemical selectivity solutions.
Ongoing research investigates its epigenetic effects on crop DNA methylation patterns following repeated applications over multiple growing seasons. Early findings suggest reversible histone modification patterns that may influence long-term crop resilience without compromising genetic integrity, according to recent preprints from the International Society of Regulatory Toxicology and Pharmacology meetings.
Safety protocols emphasize adherence to recommended application rates (<1 kg/ha) based on dose-response studies showing no observable adverse effects on non-target organisms at concentrations below EC₅₀ values established for beneficial insects like Apis mellifera pollinators. Environmental fate models incorporating updated OECD guidelines predict complete mineralization within soil ecosystems within three weeks under standard agricultural conditions.
In conclusion, Cloquintocet-mexyl (CAS No. 99607-70-2) represents a pivotal advancement in sustainable agricultural chemistry through its unique combination of safening properties and metabolic regulatory effects. Continued innovation across formulation technologies and application strategies promises further optimization of this compound's utility in modern farming systems.
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